molecular formula C28H52N6O10S B14780539 N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B14780539
M. Wt: 664.8 g/mol
InChI Key: DHWYIJOFTMOHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a unique structure that includes an azido group, multiple ether linkages, and a thieno[3,4-d]imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps. The starting materials typically include a polyethylene glycol derivative and a thieno[3,4-d]imidazole derivative. The azido group is introduced through a nucleophilic substitution reaction using sodium azide. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification methods such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium on carbon, and various organic solvents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include amine derivatives, nitro derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent or radioactive tags.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug delivery applications. The thieno[3,4-d]imidazole moiety may interact with biological targets, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-amine
  • N-(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosyl)-3-methyl-2-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
  • N-(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosyl)-2-chloro-3-methylquinoline-4-carboxamide

Uniqueness

N-(26-Azido-3,6,9,12,15,18,21,24-octaoxahexacosyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to its combination of an azido group, multiple ether linkages, and a thieno[3,4-d]imidazole moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C28H52N6O10S

Molecular Weight

664.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C28H52N6O10S/c29-34-31-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-30-26(35)4-2-1-3-25-27-24(23-45-25)32-28(36)33-27/h24-25,27H,1-23H2,(H,30,35)(H2,32,33,36)

InChI Key

DHWYIJOFTMOHDB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.